molecular formula C18H17FN2O2S2 B2426994 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034591-08-5

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2426994
CAS No.: 2034591-08-5
M. Wt: 376.46
InChI Key: WDRRHUYOUGWADI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a urea backbone substituted with a fluorobenzyl group and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Urea Backbone: The urea backbone can be synthesized by reacting an isocyanate with an amine under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of Thiophene Rings: The thiophene rings can be attached through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea backbone can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the urea backbone would yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea
  • 1-(4-Methylbenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Uniqueness

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c19-15-5-3-13(4-6-15)10-20-17(22)21-12-18(23,14-7-9-24-11-14)16-2-1-8-25-16/h1-9,11,23H,10,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRRHUYOUGWADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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